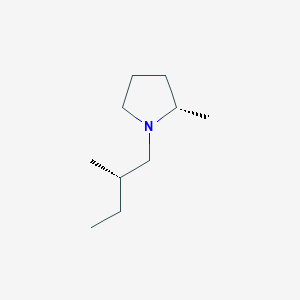
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets . The compound’s unique stereochemistry contributes to its distinct biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a chiral auxiliary or reagent to introduce the desired stereochemistry. One common method is the asymmetric hydrogenation of a pyrrolidine derivative using a chiral catalyst . The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium or ruthenium complex.
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis . The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
(S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to enantioselective proteins, influencing various biological pathways . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound, pyrrolidine, lacks the chiral substituents present in (S)-2-Methyl-1-((S)-2-methylbutyl)pyrrolidine.
Proline: Another similar compound is proline, an amino acid with a pyrrolidine ring structure.
Pyrrolizine: Pyrrolizine is a related heterocycle with a fused ring system.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
(2S)-2-methyl-1-[(2S)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3/t9-,10-/m0/s1 |
Clé InChI |
QMXBITFNOQOLMD-UWVGGRQHSA-N |
SMILES isomérique |
CC[C@H](C)CN1CCC[C@@H]1C |
SMILES canonique |
CCC(C)CN1CCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
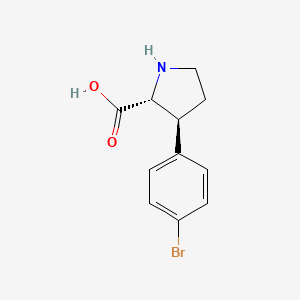
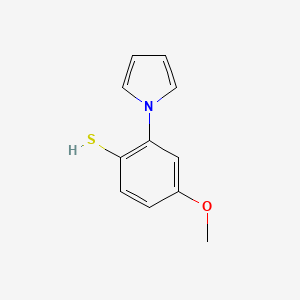
![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
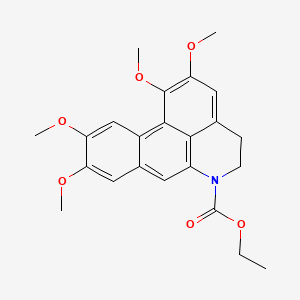
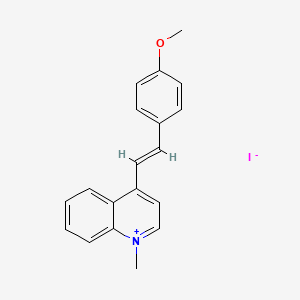
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
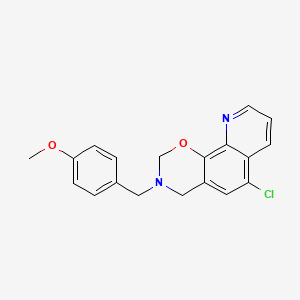
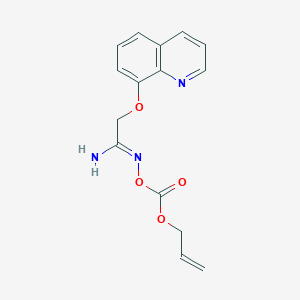
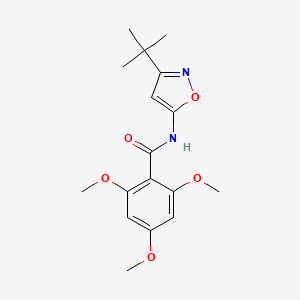
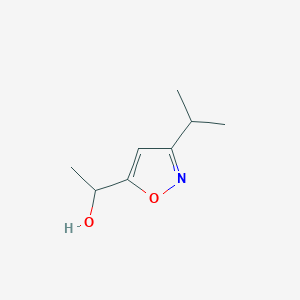
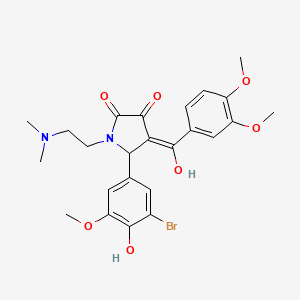
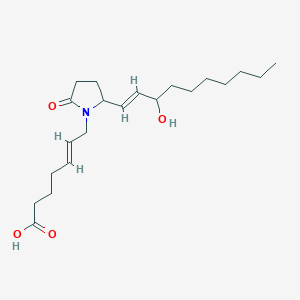
![N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine](/img/structure/B12889436.png)
